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Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803

An In-depth Technical Guide to 3-Morpholin-4-ylaniline as a Pharmaceutical Intermediate

Executive Summary

3-Morpholin-4-ylaniline is a versatile bifunctional molecule featuring a reactive aniline moiety
and a solubilizing morpholine ring. While its direct application as a primary intermediate in
blockbuster drugs is less common than its substituted analogues, the morpholinoaniline
scaffold is a cornerstone in modern medicinal chemistry. This guide provides a comprehensive
technical overview of 3-morpholin-4-ylaniline, including its physicochemical properties, robust
synthesis protocols, and its pivotal role as a structural template for developing high-value
therapeutics, particularly in oncology and anti-infective domains. We will explore the synthesis
and application of its derivatives, such as 3-fluoro-4-morpholinoaniline and related structures,
to illustrate the chemical principles and strategic importance of this compound class for
researchers and drug development professionals.

Introduction: The Strategic Value of the
Morpholinoaniline Scaffold

In the landscape of pharmaceutical development, intermediates are the foundational building
blocks that dictate the efficiency, scalability, and novelty of a synthetic route. 3-Morpholin-4-
ylaniline (also known as 3-morpholinoaniline) emerges as a significant intermediate, not
always as a direct precursor, but as a parent structure whose derivatives are critical in
constructing complex active pharmaceutical ingredients (APIs).[1]
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The molecule's value is derived from its hybrid structure:

e The Aniline Moiety: A primary aromatic amine that serves as a versatile chemical handle for
a wide range of C-N bond-forming reactions, such as amidation, sulfonylation, and
nucleophilic aromatic substitution. This reactivity is fundamental for coupling the intermediate
to other fragments of a target API.

o The Morpholine Ring: A saturated heterocycle containing both an amine and an ether
functional group.[2] The morpholine group is a privileged structure in medicinal chemistry,
often introduced to enhance aqueous solubility, improve pharmacokinetic profiles (e.qg.,
metabolic stability), and provide a specific vector for hydrogen bonding interactions with
biological targets.[2]

This guide will delve into the synthesis of this scaffold, its chemical characteristics, and its
application, exemplified through the synthesis of globally recognized drugs where substituted
morpholinoanilines are key.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its
effective use in synthesis, including reaction setup, purification, and storage.
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Property Value Source

CAS Number 159724-40-0 [31[4]

Molecular Formula C10H14N20 [41[5]

Molecular Weight 178.23 g/mol [41[5]
Solid, Off-white to brown

Appearance , [51[6]
crystalline powder

_ _ 121-123 °C (for 3-Fluoro-4-

Melting Point ) - [61[7]
morpholinoaniline)
364.9+42.0 °C at 760 mmHg

Boiling Point (for 3-Fluoro-4- [6]
morpholinoaniline)

) ~1.2 g/cm3 (for 3-Fluoro-4-

Density ) . [6]
morpholinoaniline)

IUPAC Name 3-morpholin-4-ylaniline [4]

SMILES Nclccee(cl)N2CCOCC2 [5]
ZIWLMZURLIHVHE-

InChl Key [415]

UHFFFAOYSA-N

Synthesis of the Morpholinoaniline Core

The construction of the morpholinoaniline scaffold is typically achieved through two primary

strategies: nucleophilic aromatic substitution (SNAr) followed by reduction, or direct C-N

coupling reactions. The SNAr approach is widely favored in industrial settings due to the

availability of starting materials and robust reaction conditions.

General Synthetic Pathway: SNAr and Reduction

The most common route begins with a di-substituted benzene ring containing a leaving group

(typically a halogen) and an electron-withdrawing group (EWG), most often a nitro group, to

activate the ring for SNAr.
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Causality in Experimental Design

e Choice of Substrate: 1-Fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene are excellent
starting materials. The fluorine atom is a superior leaving group in SNAr reactions, often
leading to faster reaction times and higher yields. The nitro group is a powerful EWG that
activates the positions ortho and para to it for nucleophilic attack.
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» Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMSO
or DMF, which can solvate the cation of the base (e.g., K* from K2COs) while leaving the
anionic nucleophile (morpholine) highly reactive. Heating is often required to overcome the
activation energy of the reaction.

o Reduction Step: The reduction of the nitro group to a primary amine is a critical final step.
Several methods are viable:

o Catalytic Hydrogenation (H2/Pd-C): This is a clean method, yielding water as the only
byproduct, but requires specialized pressure equipment.

o Metal/Acid Reduction (e.g., Fe/NH4Cl, SnCI2/HCI): Iron in the presence of ammonium
chloride is a cost-effective and common industrial method for nitro group reduction.[8] It is
generally safer to handle than catalytic hydrogenation on a large scale.

Experimental Protocol: Synthesis of 3-Fluoro-4-
morpholinoaniline

This protocol details the synthesis of a key substituted analogue, 3-fluoro-4-morpholinoaniline,
which serves as a critical intermediate for the antibiotic Linezolid.[8]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

» To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-
difluoronitrobenzene (1 eq.).[8]

e Add acetonitrile as the solvent, followed by morpholine (1.1 eq.) and potassium carbonate
(1.5 eq.) as the base.

o Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and pour it into ice-water to
precipitate the product.

« Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum
to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
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Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

In a separate flask, create a slurry of iron powder (3-4 eq.) and ammonium chloride (0.5 eq.)
in a mixture of methanol and water.[8]

e Heat the slurry to 70-80 °C and then add the 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.)
from the previous step portion-wise.

« Stir the reaction vigorously at reflux for 2-3 hours until the starting material is consumed
(monitored by TLC).

» Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron
salts.

o Concentrate the filtrate under reduced pressure to remove the methanol.
o Extract the aqueous residue with an organic solvent like ethyl acetate.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to
yield the crude 3-fluoro-4-morpholinoaniline. The product can be further purified by
recrystallization.

Applications as a Pharmaceutical Intermediate

The true value of the morpholinoaniline scaffold is demonstrated by its incorporation into
numerous high-impact drugs. The aniline nitrogen provides the key attachment point, while the
morpholine ring fine-tunes the drug's ADME (Absorption, Distribution, Metabolism, and
Excretion) properties.

Case Study 1: The Morpholinoaniline Scaffold in Kinase
Inhibitors (Gefitinib)

Gefitinib (Iressa) is a tyrosine kinase inhibitor used to treat certain types of cancer, particularly
non-small-cell lung cancer.[9] Its synthesis relies on the coupling of a substituted aniline with a
quinazoline core. While Gefitinib itself uses 3-chloro-4-fluoroaniline, the underlying principle
demonstrates the utility of the morpholinoaniline scaffold.[10][11]
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The core reaction involves the nucleophilic substitution of a chlorine atom on the 4-position of
the quinazoline ring by the amino group of the aniline derivative.

Building Blocks

Substituted Aniline
(e.g., 3-Morpholinoaniline derivative)

4-Chloroquinazoline
Core

Solvent (e.g., Isopropanol)
Heat

Nucleophilic Aromatic

Substitution (SNAT)

API Core Structure
(e.g., Gefitinib Scaffold)

Click to download full resolution via product page

In this context, the morpholino group (often part of the quinazoline side chain rather than the
aniline) serves to enhance solubility and provide a key interaction point within the ATP-binding
pocket of the EGFR kinase.[10] The synthesis of Gefitinib involves condensing the quinazoline
core with 3-chloro-4-fluoroaniline in a solvent like isopropanol.[11]

Case Study 2: 3-Fluoro-4-morpholinoaniline in the
Antibiotic Linezolid

Linezolid is an oxazolidinone-class antibiotic used for treating serious infections caused by
Gram-positive bacteria.[6] The synthesis of Linezolid is a prime example of the industrial
application of a morpholinoaniline derivative. 3-Fluoro-4-morpholinoaniline is a crucial, high-
purity intermediate that forms a significant portion of the final drug molecule.[6][8]
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The synthesis involves converting the primary amine of 3-fluoro-4-morpholinoaniline into an N-
acetyl group, followed by further reactions to construct the oxazolidinone ring. The fluorine
atom enhances the drug's potency, while the morpholine ring is a key pharmacophoric element
responsible for its antibacterial activity and favorable safety profile.[6]

Safety, Handling, and Storage

As a chemical intermediate, 3-morpholin-4-ylaniline and its derivatives must be handled with
appropriate care.

» Hazard Classification: According to GHS classifications, compounds in this family are often
harmful if swallowed, in contact with skin, or if inhaled.[3][4][7] They can also cause skin and
serious eye irritation.[3][4]

o GHS Pictogram: GHS07 (Exclamation Mark)[5]

o Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if
inhaled), H335 (May cause respiratory irritation).[3][4]

e Handling:

[e]

Use in a well-ventilated area or under a chemical fume hood.[12]

o

Avoid all personal contact, including inhalation of dust.[12]

o

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,
and a lab coat.[12]

o

Wash hands thoroughly after handling.[12]
e Storage:
o Store in a tightly sealed container in a cool, dry place away from incompatible materials.

o The compound is a combustible solid.[5]
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Conclusion

3-Morpholin-4-ylaniline is more than a simple chemical; it is a strategic platform for
pharmaceutical innovation. While the parent compound provides the fundamental blueprint, its
substituted derivatives, particularly halogenated versions, have proven indispensable in the
synthesis of life-saving drugs. Its synthesis is well-established, relying on robust and scalable
chemical transformations. For drug development professionals, understanding the reactivity,
handling, and strategic application of the morpholinoaniline scaffold is crucial for designing
next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065803#3-morpholin-4-ylaniline-as-a-
pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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